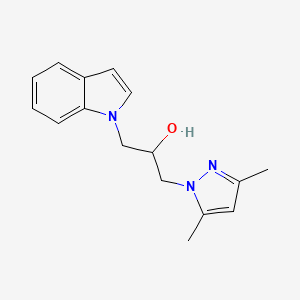![molecular formula C22H23N3O3S B4190920 N~1~-2-biphenylyl-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4190920.png)
N~1~-2-biphenylyl-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide
Descripción general
Descripción
N~1~-2-biphenylyl-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide, commonly known as BIS, is a chemical compound that has been widely used in scientific research due to its unique properties. BIS is a potent inhibitor of the proteasome, a cellular protein complex that plays a crucial role in the degradation of intracellular proteins. The inhibition of the proteasome by BIS has been shown to have a significant impact on various cellular processes, including cell cycle regulation, apoptosis, and immune response.
Mecanismo De Acción
BIS inhibits the proteasome by binding to the active site of the proteasome, preventing the degradation of intracellular proteins. The inhibition of the proteasome by BIS has been shown to have a significant impact on various cellular processes, including cell cycle regulation, apoptosis, and immune response.
Biochemical and physiological effects:
The inhibition of the proteasome by BIS has been shown to have a significant impact on various cellular processes, including cell cycle regulation, apoptosis, and immune response. BIS has also been shown to induce apoptosis in cancer cells and to enhance the anti-tumor activity of chemotherapy drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BIS has several advantages for use in laboratory experiments. It is a potent and specific inhibitor of the proteasome, which allows for the selective inhibition of the proteasome without affecting other cellular processes. BIS is also relatively stable and can be easily synthesized in the laboratory.
However, there are also limitations to the use of BIS in laboratory experiments. BIS can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, the inhibition of the proteasome by BIS can have pleiotropic effects on cellular processes, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on BIS. One area of interest is the development of BIS derivatives with improved pharmacokinetic properties, which could enhance its efficacy in vivo. Another area of interest is the investigation of the role of the proteasome in other cellular processes, such as DNA repair and epigenetic regulation. Additionally, the use of BIS in combination with other drugs, such as chemotherapy drugs, could enhance the therapeutic efficacy of these drugs in cancer treatment.
Aplicaciones Científicas De Investigación
BIS has been extensively used in scientific research to investigate the role of the proteasome in various cellular processes. The inhibition of the proteasome by BIS has been shown to have a significant impact on the cell cycle, apoptosis, and immune response. BIS has also been used to study the role of the proteasome in cancer, neurodegenerative diseases, and viral infections.
Propiedades
IUPAC Name |
2-[N-(dimethylsulfamoyl)anilino]-N-(2-phenylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-24(2)29(27,28)25(19-13-7-4-8-14-19)17-22(26)23-21-16-10-9-15-20(21)18-11-5-3-6-12-18/h3-16H,17H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCNIKJLXFNGAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N(CC(=O)NC1=CC=CC=C1C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-biphenyl-2-yl-N~2~-(dimethylsulfamoyl)-N~2~-phenylglycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine oxalate](/img/structure/B4190842.png)
![N-cyclohexyl-7-nitrodibenzo[b,d]furan-2-sulfonamide](/img/structure/B4190846.png)

![3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4190854.png)
![N-(4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B4190867.png)
![3-iodo-4-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4190895.png)
![4,7,7-trimethyl-N-[2-(4-morpholinyl)ethyl]-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4190901.png)
![1-{7-ethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B4190909.png)
![N-(4-chlorophenyl)-5-(3-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4190910.png)
![ethyl 1-[N-(4-phenoxyphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4190917.png)
![2-{4-[(butylamino)sulfonyl]phenoxy}-N-cyclopentylacetamide](/img/structure/B4190926.png)
![5-(3-methoxyphenyl)-N-(2-thienylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4190937.png)
![N-(3,4-dimethylphenyl)-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-1-methyl-2-oxoethyl}methanesulfonamide](/img/structure/B4190949.png)
![N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-phenyl-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4190953.png)